molecular formula C8H3F3N2O2 B2766797 5-Cyano-6-(trifluoromethyl)pyridine-3-carboxylic acid CAS No. 1803813-92-4

5-Cyano-6-(trifluoromethyl)pyridine-3-carboxylic acid

Cat. No.: B2766797
CAS No.: 1803813-92-4
M. Wt: 216.119
InChI Key: KPYGQTPIFSUUEL-UHFFFAOYSA-N
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Description

5-Cyano-6-(trifluoromethyl)pyridine-3-carboxylic acid is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a cyano group at the 5-position, a trifluoromethyl group at the 6-position, and a carboxylic acid group at the 3-position of the pyridine ring. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the chemical behavior and reactivity of the compound. This compound is of interest in various fields, including pharmaceuticals, agrochemicals, and materials science, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyano-6-(trifluoromethyl)pyridine-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 5-cyano-6-(trifluoromethyl)pyridine with a suitable carboxylating agent under controlled conditions. The reaction typically requires the use of a base, such as sodium hydroxide or potassium carbonate, to facilitate the carboxylation process. The reaction is carried out at elevated temperatures, often in the range of 100-150°C, to ensure complete conversion of the starting material to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts, such as palladium or nickel complexes, can also enhance the reaction rate and selectivity. Additionally, the purification of the final product may involve techniques such as crystallization, distillation, or chromatography to achieve the desired purity and quality .

Chemical Reactions Analysis

Types of Reactions

5-Cyano-6-(trifluoromethyl)pyridine-3-carboxylic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Cyano-6-(trifluoromethyl)pyridine-3-carboxylic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    5-Cyano-6-(trifluoromethyl)pyridine: Lacks the carboxylic acid group but shares similar reactivity.

    6-(Trifluoromethyl)pyridine-3-carboxylic acid: Lacks the cyano group but has similar chemical properties.

    5-Cyano-3-pyridinecarboxylic acid: Lacks the trifluoromethyl group but has similar reactivity.

Uniqueness

5-Cyano-6-(trifluoromethyl)pyridine-3-carboxylic acid is unique due to the combination of the trifluoromethyl, cyano, and carboxylic acid groups on the pyridine ring. This unique combination imparts distinct chemical properties, such as increased acidity, enhanced electron-withdrawing effects, and improved reactivity in various chemical reactions .

Properties

IUPAC Name

5-cyano-6-(trifluoromethyl)pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3F3N2O2/c9-8(10,11)6-4(2-12)1-5(3-13-6)7(14)15/h1,3H,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPYGQTPIFSUUEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1C#N)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803813-92-4
Record name 5-cyano-6-(trifluoromethyl)pyridine-3-carboxylic acid
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